molecular formula C20H26N4O2 B1201383 3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione CAS No. 137766-81-5

3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione

Cat. No. B1201383
M. Wt: 354.4 g/mol
InChI Key: ZFUJDWYGRZXMJC-OAHLLOKOSA-N
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Description

3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione, also known as SCH 58261, is a potent and selective adenosine A2A receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer.

Scientific Research Applications

  • This compound is identified as a potent and selective antagonist of the adenosine A1 receptor. It demonstrates high selectivity, with a significant difference in affinity between its enantiomers, indicating potential for targeted therapeutic applications (Peet et al., 1993).

  • It has been used in the synthesis of new trisubstituted purine-2,6-diones and thiazolo[2,3-f]purine-2,4-diones, highlighting its role in creating compounds with potential biological activities. This synthesis method offered higher yields and easier purification compared to other methods (Hayallah & Famulok, 2007).

  • The compound's crystal structure has been analyzed, revealing details about its potent antagonist properties towards adenosine A1 receptor. The structure of substituent groups and their conformations plays a crucial role in its receptor binding affinity (Hirayama et al., 1993).

  • Additionally, its derivatives have been explored for potential psychotropic activity, particularly as ligands for serotonin receptors, which could lead to new treatments for conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).

  • Another study focused on the synthesis of new 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl as a protecting group. This highlights the compound's versatility in organic synthesis and the development of new pharmaceutical agents (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

8-[(1R)-1-phenylpropyl]-1,3-dipropyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-4-12-23-18-16(19(25)24(13-5-2)20(23)26)21-17(22-18)15(6-3)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3,(H,21,22)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUJDWYGRZXMJC-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C(CC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H](CC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929890
Record name 8-(1-Phenylpropyl)-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione

CAS RN

137766-81-5
Record name Mdl 102234
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137766815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(1-Phenylpropyl)-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione
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Reactant of Route 6
3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione

Citations

For This Compound
2
Citations
SP Allen, MR Dashwood, AH Chester - 1995 - ncbi.nlm.nih.gov
Vasospasm is commonly associated with an atherosclerotic lesion (Maseri, 1987), however the cause of vasospasm remains ill-defined. Allen et aL (1993) have shown that leukotriene …
Number of citations: 0 www.ncbi.nlm.nih.gov
SP Allen, MR Dashwood, AH Chester - europepmc.org
Vasospasm is commonly associated with an atherosclerotic lesion (Maseri, 1987), however the cause of vasospasm remains ill-defined. Allen et aL (1993) have shown that leukotriene …
Number of citations: 2 europepmc.org

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